Boc-DL-2-aminoheptanedioic acid

CAS No.: 1027776-55-1

Cat. No.: VC8039913

Molecular Formula: C12H21NO6

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027776-55-1 |

|---|---|

| Molecular Formula | C12H21NO6 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |

| Standard InChI | InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |

| Standard InChI Key | KQFQLJOHYATVAV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

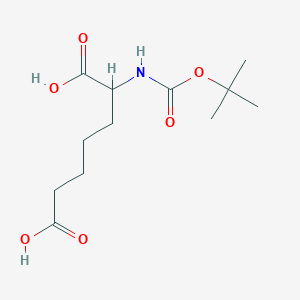

The molecular formula of Boc-DL-2-aminoheptanedioic acid is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol . The Boc group (tert-butyloxycarbonyl) is attached to the amino group, while the two carboxylic acid groups remain free for further functionalization. Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |

| CAS Number | 1027776-55-1 |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

| Stability | Stable under inert conditions; sensitive to strong acids |

The Boc group’s steric bulk prevents unwanted side reactions during peptide bond formation, while the carboxylic acid groups enable conjugation with amines or alcohols .

Synthesis and Derivatization

Synthetic Routes

Boc-DL-2-aminoheptanedioic acid is synthesized via Boc protection of DL-α-aminopimelic acid (CAS: 627-76-9) using di-tert-butyl dicarbonate. The reaction typically proceeds in aqueous or dimethylformamide (DMF) conditions, achieving yields of ~71% . The Boc group is introduced under mild alkaline conditions, preserving the integrity of the carboxylic acid functionalities.

Key Reactions

-

Deprotection: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid .

-

Peptide Coupling: The carboxylic acid groups react with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), forming amide bonds essential for peptide synthesis .

Applications in Scientific Research

Peptide and Peptide Nucleic Acid (PNA) Synthesis

Boc-DL-2-aminoheptanedioic acid is employed in solid-phase peptide synthesis (SPPS) to construct complex peptides with controlled stereochemistry. For example, Boc-protected amino acids analogous to this compound have been integrated into peptide nucleic acids (PNAs), hybrid molecules that bind complementary DNA sequences with high affinity . In one study, incorporation of a GFP chromophore-modified amino acid into PNAs resulted in fluorescence modulation upon DNA hybridization, demonstrating its utility in biosensing .

Drug Conjugate Development

The compound’s carboxylic acid groups facilitate conjugation to drug molecules, enabling targeted delivery systems. Acid-labile protecting groups like Boc ensure stability during synthesis, with subsequent deprotection in acidic cellular compartments (e.g., lysosomes) triggering drug release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume